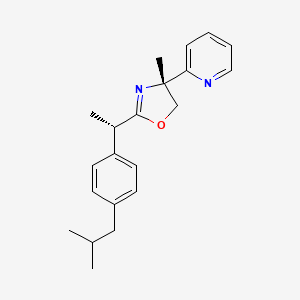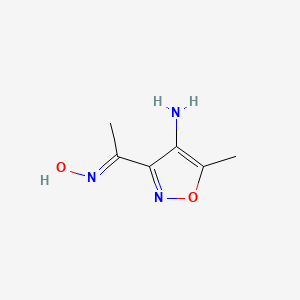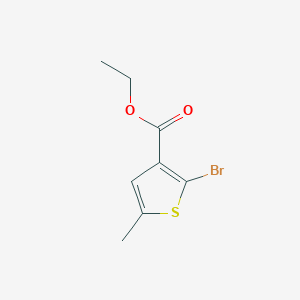
Ethyl 2-bromo-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-methylthiophene-3-carboxylate typically involves the bromination of 5-methylthiophene-3-carboxylate. One common method is the reaction of 5-methylthiophene-3-carboxylate with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and solvent concentration, is common. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-5-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original ester compound.
Applications De Recherche Scientifique
Ethyl 2-bromo-5-methylthiophene-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-3-thiophenecarboxylate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2-bromo-5-methylthiophene-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
2-Bromo-5-methylthiophene: Lacks the carboxylate ester group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ester group, which allows for diverse chemical modifications and applications. The methyl group at the 5-position also influences its reactivity and properties, making it distinct from other thiophene derivatives .
Propriétés
Formule moléculaire |
C8H9BrO2S |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3H2,1-2H3 |
Clé InChI |
WIZJYPQRVLJLKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
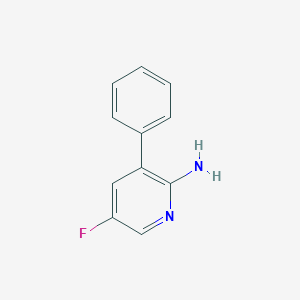
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
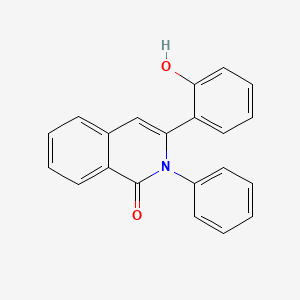





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)

